molecular formula C9H9N3OS B2506783 3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 929971-59-5

3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2506783
CAS No.: 929971-59-5
M. Wt: 207.25
InChI Key: YDNYUEONBNKKRC-UHFFFAOYSA-N
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Description

3-[(E)-2-(5-Methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione is a chemical compound designed for research and development applications, featuring a 1,2,4-triazole-5-thione core linked to a 5-methylfuran-2-yl moiety via an ethenyl bridge. The 1,2,4-triazole-5-thione pharmacophore is recognized in medicinal chemistry as a privileged structure due to its diverse biological activities . This heterocyclic system is known to exhibit a wide spectrum of biological properties, including antimicrobial , antifungal , antiviral , and anticancer activities, making it a valuable scaffold for constructing novel bioactive molecules. Researchers can utilize this compound as a key intermediate or precursor in organic synthesis and drug discovery projects. Its structure presents multiple nucleophilic sites, including the exocyclic sulfur and endocyclic nitrogen atoms, which are amenable to alkylation, acylation, and the formation of Schiff bases, facilitating the generation of diverse chemical libraries . The compound is provided for research purposes as part of the exploration of heterocyclic compounds with potential pharmacological and agrochemical value. This product is intended for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes all responsibility for the safe handling and use of this material.

Properties

IUPAC Name

5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-6-2-3-7(13-6)4-5-8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNYUEONBNKKRC-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC2=NC(=S)NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C2=NC(=S)NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione is a member of the triazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitubercular, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C11H12N4SC_{11}H_{12}N_4S with a molecular weight of approximately 232.31 g/mol. The structure features a triazole ring substituted with a furan moiety, which is key to its biological activity.

Antimicrobial Activity

Research has shown that various 1,2,4-triazole derivatives exhibit significant antimicrobial properties. In a study investigating the synthesis and antimicrobial activities of new triazole derivatives, it was found that certain compounds demonstrated moderate activity against bacteria such as Escherichia coli and Staphylococcus aureus . The presence of the thione group in the structure enhances its interaction with microbial enzymes.

Comparative Antimicrobial Activity

CompoundActivity Against E. coliActivity Against S. aureus
3ModerateModerate
8ModerateModerate
14GoodGood

Antitubercular Activity

The potential of triazole derivatives as antitubercular agents has been explored through molecular docking studies targeting the cytochrome P450 CYP121 enzyme associated with mycobacterial activity. The results indicated that certain derivatives could inhibit this enzyme effectively, suggesting potential for further development as antitubercular agents .

Anticancer Activity

Studies have also highlighted the anticancer properties of triazole derivatives. A specific derivative was tested against various cancer cell lines, revealing significant cytotoxic effects. For instance, one study reported an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells . The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Case Studies

  • Antimicrobial Efficacy : In a study focused on novel triazole derivatives, compound 14 was noted for its broad-spectrum antimicrobial activity, outperforming traditional antibiotics in some cases .
  • Antitubercular Screening : A series of synthesized triazoles were assessed for their ability to inhibit mycobacterial growth in vitro. Compounds showed promising results against multidrug-resistant strains .
  • Cancer Cell Line Testing : The anticancer efficacy was evaluated on multiple cell lines including breast and colon cancer types. Compound 47f exhibited selective toxicity towards cancer cells while sparing normal cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its potential against various bacterial and fungal strains. For instance, triazoles have shown effectiveness comparable to standard antibiotics such as ampicillin against Bacillus subtilis and Staphylococcus aureus .

Case Study :
A study evaluated the antimicrobial activity of several triazole derivatives, including 3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione. The results demonstrated that this compound exhibited MIC values that suggest strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antifungal Properties

Triazoles are widely recognized for their antifungal capabilities. The compound has been tested against common fungal pathogens, showing promising results in inhibiting growth.

Case Study :
In a comparative study of antifungal agents, this compound was found to be effective against strains like Candida albicans and Aspergillus niger, indicating its potential as a therapeutic agent in treating fungal infections .

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have been explored in various studies. The thione group in the compound enhances its ability to modulate inflammatory pathways.

Case Study :
A series of triazole derivatives were screened for anti-inflammatory effects, with some exhibiting significant inhibition of pro-inflammatory cytokines. The inclusion of the 5-thione moiety in this compound contributed to its enhanced activity compared to other derivatives lacking this feature .

Fungicides

The application of triazoles as fungicides is well-established in agriculture. This compound's antifungal properties make it a candidate for developing new agrochemicals aimed at controlling plant pathogens.

Case Study :
Field trials have shown that formulations containing triazole derivatives can effectively reduce fungal diseases in crops such as wheat and barley. These compounds help manage resistance development in target pathogens .

Summary of Findings

ApplicationActivityReference
AntimicrobialEffective against Bacillus subtilis, Staphylococcus aureus
AntifungalInhibits growth of Candida albicans, Aspergillus niger
Anti-inflammatoryModulates pro-inflammatory cytokines
Agricultural FungicideControls plant pathogens in crops

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole-5-thiones, which vary in substituents and biological profiles. Key analogues include:

Compound Name/Refcode Substituents/Functional Groups Molecular Formula Notable Features Reference
Target Compound 5-methylfuran-2-yl ethenyl, triazole-5-thione C₁₀H₁₀N₄OS₂ (inferred) Planar furan enhances aromatic interactions; ethenyl linker increases rigidity
ZEFKED Adamantyl, 4-fluorophenyl, piperazinylmethyl C₂₉H₃₄FN₅S Bulky adamantyl group improves lipophilicity; fluorophenyl aids bioactivity
MITMOU 2-fluorobenzamide, methylsulfanyl C₁₀H₉FN₄OS Sulfanyl and fluorobenzamide groups enhance hydrogen bonding
Compound (I) (from ) 2-furyl, phenylpropan-1-one C₁₆H₁₄N₄O₂S Ketone group introduces polarity; furyl contributes to π-stacking
Ref: 10-F644095 Trifluoromethylphenyl, piperidinylmethyl C₁₄H₁₅F₃N₄S Trifluoromethyl enhances metabolic stability; piperidine improves solubility

Key Observations :

  • Aromaticity : Furan (target compound) and fluorophenyl (ZEFKED) groups facilitate π-π interactions, crucial for protein binding or crystal packing .
  • Polarity : Ketone (Compound (I)) and sulfanyl (MITMOU) groups enhance solubility and hydrogen-bonding capacity .
Crystallographic and Geometric Comparisons
  • ZEFKED (C₂₉H₃₄FN₅S): Triclinic crystal system (P1) with a = 10.4173 Å, b = 10.9849 Å, and c = 12.0002 Å. The adamantyl group induces a distorted triazole ring geometry .
  • Compound (I) (C₁₆H₁₄N₄O₂S): Orthorhombic packing with intermolecular N–H···S hydrogen bonds stabilizing the structure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via multi-step routes involving cyclocondensation of thiosemicarbazides or alkylation of triazole-thione precursors. Key steps include refluxing intermediates (e.g., hydrazine derivatives) with aldehydes or ketones in ethanol or methanol. For example, yields of 60–80% are achievable by optimizing stoichiometry (1:1.2 molar ratio of triazole-thione to furan-containing aldehyde) and reaction time (4–6 hours under reflux) . Purity is enhanced by recrystallization in ethanol/water mixtures (1:3 ratio) to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound, and how can ambiguous spectral data be resolved?

  • Methodology : Use a combination of ¹H-NMR (to confirm vinyl and methylfuran proton environments at δ 6.8–7.2 ppm), IR (C=S stretch at ~1250 cm⁻¹), and mass spectrometry (molecular ion peak matching the molecular formula, C₁₁H₁₀N₄OS₂). Ambiguities in NMR splitting patterns (e.g., overlapping peaks for dihydrotriazole protons) can be resolved using 2D NMR (COSY, HSQC) or computational simulations (DFT-based chemical shift predictions) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) be integrated with experimental data to predict or explain the reactivity and stability of this triazole-thione derivative?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model the compound’s electronic structure, including HOMO-LUMO gaps (e.g., ~4.2 eV for the triazole-thione core) to predict sites of electrophilic attack. Solvent effects (e.g., ethanol polarity) on reaction pathways can be simulated using the Polarizable Continuum Model (PCM). Experimental validation involves comparing DFT-predicted reaction intermediates (e.g., thione tautomers) with observed by-products in synthesis .

Q. What strategies are recommended for analyzing contradictory data in biological activity studies (e.g., antimicrobial efficacy) across different research reports?

  • Methodology : Contradictions may arise from variations in assay conditions (e.g., bacterial strain susceptibility, broth microdilution vs. agar diffusion methods). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For example, discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) can be resolved by testing under identical pH and inoculum size conditions .

Q. What methodological approaches are used to establish structure-activity relationships (SAR) for this compound’s pharmacological potential?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing methylfuran with methoxyphenyl groups) and compare bioactivity. Use molecular docking (AutoDock Vina) to assess binding affinity to targets like C. albicans CYP51 (PDB: 5TZ1). Correlate logP values (measured via HPLC) with membrane permeability trends. For instance, increasing hydrophobicity (logP >3.5) enhances antifungal activity but may reduce solubility .

Q. How can multi-step synthesis pathways be optimized to enhance scalability while maintaining functional group integrity, particularly for sensitive substituents like the furan moiety?

  • Methodology : Protect the furan ring’s oxygen during alkylation steps using tert-butyldimethylsilyl (TBDMS) groups. Employ flow chemistry for exothermic reactions (e.g., thione formation) to improve heat dissipation and scale-up reproducibility. Monitor reaction progress via inline FTIR to minimize side products (e.g., over-oxidation of thione to sulfonic acid) .

Q. What advanced purification techniques are critical for isolating high-purity samples of this compound, especially when dealing with by-products from thione group reactions?

  • Methodology : Use preparative HPLC (C18 column, 70:30 acetonitrile/water mobile phase) to separate thione derivatives from disulfide by-products. For thermally stable impurities, employ sublimation under reduced pressure (0.1 mmHg, 120°C). Purity (>98%) is confirmed via DSC (sharp melting endotherm at ~130°C) .

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